
3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a methyl group at the 3-position and a methylsulfanyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: Introduction of the methyl group at the 3-position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated biphenyl derivative with methylthiolate (CH₃S⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a more saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Saturated biphenyl derivatives
Substitution: Halogenated or nitrated biphenyls
Scientific Research Applications
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the methylsulfanyl group can engage in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and physical properties.
4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group at the 3-position.
3,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups but no sulfur-containing functional group.
Uniqueness
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both a methyl and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
Properties
CAS No. |
893737-58-1 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methyl-3-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |
InChI Key |
CMDVEBWRBDBBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


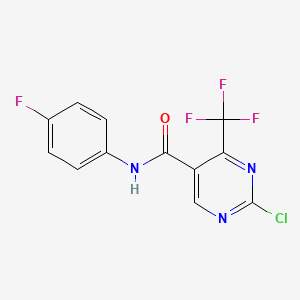
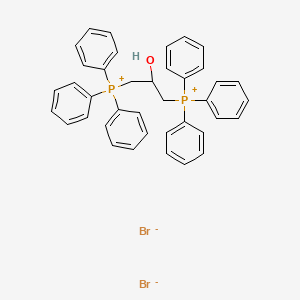
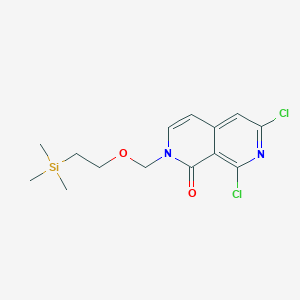
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
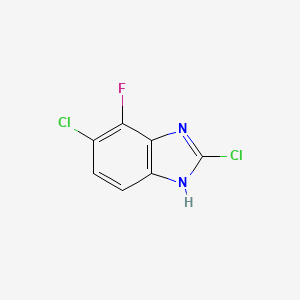
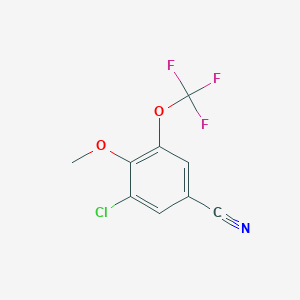
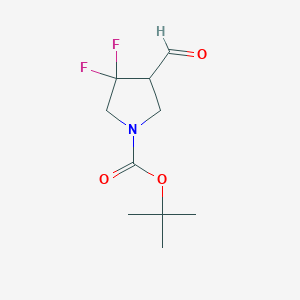
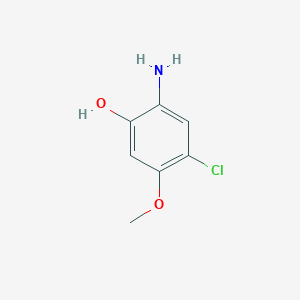
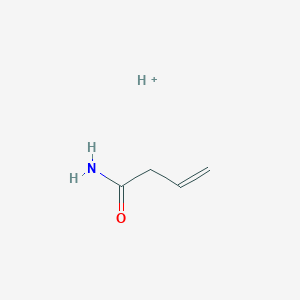

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)


